molecular formula C12H16N2OS B8274226 dimethylthiocarbamic acid S-(2-aminoindan-5-yl) ester

dimethylthiocarbamic acid S-(2-aminoindan-5-yl) ester

Cat. No. B8274226
M. Wt: 236.34 g/mol
InChI Key: ADZFEODMQIEGSX-UHFFFAOYSA-N
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Patent
US07351857B2

Procedure details

A 3-neck flask, equipped with a reflux condensor and mechanical stirrer, is charged with EtOH (98 mL) and dimethylthiocarbamic acid S-[2-(1,3-dioxo-1,3-dihydroisoindol-2-yl)indan-5-yl] ester (6.9 g; 20.6 mmol). Hydrazine (5.8 mL; 186 mmol) is added in 1-portion at RT and the reaction was refluxed with mechanical stirring for 30 min. The reaction is cooled to RT and the gelatinous, white solid is filtered and washed with ether several times. The ether washes are combined, evaporated under reduced pressure and the crude residue was further triturated with ether, filtered and the ether evaporated under reduced pressure to afford 4.6 g (95%) of dimethylthiocarbamic acid S-[2-aminoindan-5-yl) ester as a brown oil.
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
dimethylthiocarbamic acid S-[2-(1,3-dioxo-1,3-dihydroisoindol-2-yl)indan-5-yl] ester
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
98 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH:12]1[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[C:17]([S:21][C:22](=[O:26])[N:23]([CH3:25])[CH3:24])[CH:18]=2)[CH2:13]1.NN>CCO>[NH2:3][CH:12]1[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[C:17]([S:21][C:22](=[O:26])[N:23]([CH3:24])[CH3:25])[CH:18]=2)[CH2:13]1

Inputs

Step One
Name
Quantity
5.8 mL
Type
reactant
Smiles
NN
Step Two
Name
dimethylthiocarbamic acid S-[2-(1,3-dioxo-1,3-dihydroisoindol-2-yl)indan-5-yl] ester
Quantity
6.9 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C1CC2=CC=C(C=C2C1)SC(N(C)C)=O
Name
Quantity
98 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with mechanical stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-neck flask, equipped with a reflux condensor and mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed
FILTRATION
Type
FILTRATION
Details
the gelatinous, white solid is filtered
WASH
Type
WASH
Details
washed with ether several times
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue was further triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1CC2=CC=C(C=C2C1)SC(N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.